molecular formula C13H7ClF2O2 B6404260 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% CAS No. 1261928-38-4

3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6404260
CAS RN: 1261928-38-4
M. Wt: 268.64 g/mol
InChI Key: WMIDIZRYZCAANO-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid (3CF5FB) is a fluorinated benzoic acid derivative with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 253.51 g/mol and a melting point of 131-132°C. 3CF5FB is commercially available as a 95% pure solid and has been used in various fields such as organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research, including organic synthesis, pharmaceuticals, and materials science. It has been used as a building block for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and thiophenes. 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% has also been used in the synthesis of polymers, such as polyamides, polyurethanes, and polyesters. In addition, it has been used in the synthesis of pharmaceuticals and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% is not fully understood. However, it is known that 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% is an electron-withdrawing group, which can be used to modulate the properties of a molecule, such as its reactivity, solubility, and stability. In addition, 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% can be used to increase the acidity of a molecule, which can be used to increase the potency of a drug or to increase the solubility of a compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% have not been extensively studied. However, it is known that 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% can act as an inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19). Inhibition of CYP2C19 can lead to increased levels of certain drugs in the body, which can lead to adverse side effects. In addition, 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% can act as an inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments include its availability in high purity, its low cost, and its wide range of applications. In addition, 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% is stable and can be used in a variety of reaction conditions. The main limitation of 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% is its potential toxicity, as it is known to inhibit certain enzymes in the body.

Future Directions

The potential future directions for 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery systems. In addition, 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, further research into the mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% could lead to new applications in organic synthesis and pharmaceuticals.

Synthesis Methods

3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95% can be synthesized by several methods, including the reaction of 3-chloro-4-fluorophenol and 5-fluorobenzoic acid in aqueous or alcoholic media, or by the reaction of 3-chloro-4-fluorobenzaldehyde and hydrofluoric acid in an aqueous medium. The reaction of 3-chloro-4-fluorobenzaldehyde and hydrofluoric acid in an aqueous medium is the most common method used to synthesize 3-(3-Chloro-4-fluorophenyl)-5-fluorobenzoic acid, 95%.

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-6-7(1-2-12(11)16)8-3-9(13(17)18)5-10(15)4-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIDIZRYZCAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690542
Record name 3'-Chloro-4',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-38-4
Record name 3'-Chloro-4',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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